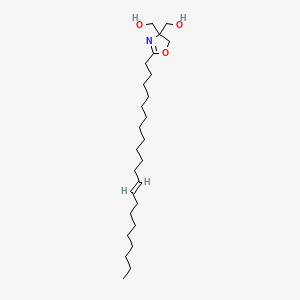
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol is a complex organic compound with the molecular formula C26H49NO. It is characterized by the presence of an oxazole ring, a long henicosenyl chain, and two hydroxyl groups attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Henicosenyl Chain: The henicosenyl chain can be introduced through a coupling reaction, such as a Grignard reaction or a Wittig reaction, using a suitable henicosenyl halide or phosphonium salt.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, such as the use of osmium tetroxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The henicosenyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Structures: Affecting the integrity of cellular membranes or cytoskeletal components.
Comparison with Similar Compounds
Similar Compounds
2-(12-Henicosenyl)succinic anhydride: Similar long-chain structure but with a succinic anhydride moiety.
2-(12-Henicosenyl)succinic acid didodecyl ester: Similar long-chain structure but with a succinic acid ester moiety.
Uniqueness
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol is unique due to its combination of an oxazole ring, a long henicosenyl chain, and two hydroxyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
93893-28-8 |
|---|---|
Molecular Formula |
C26H49NO3 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
[2-[(E)-henicos-12-enyl]-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C26H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-27-26(22-28,23-29)24-30-25/h9-10,28-29H,2-8,11-24H2,1H3/b10-9+ |
InChI Key |
RYCHZYSDFDGISP-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC1=NC(CO1)(CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


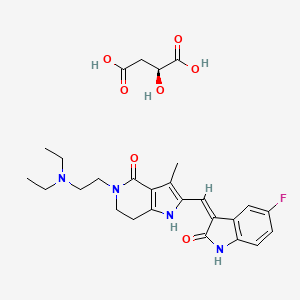

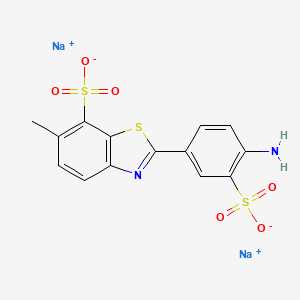
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
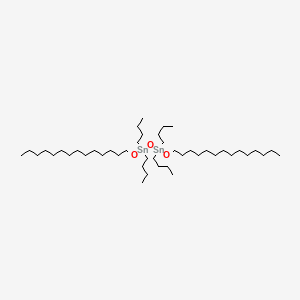
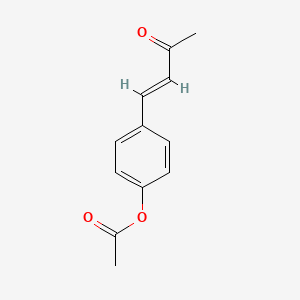
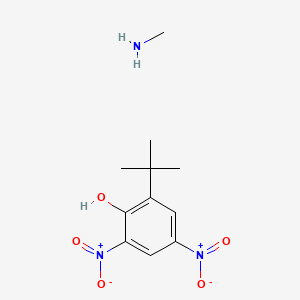
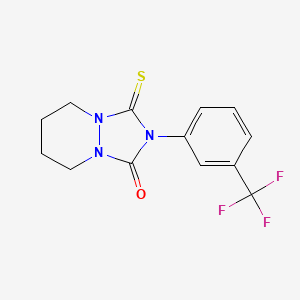
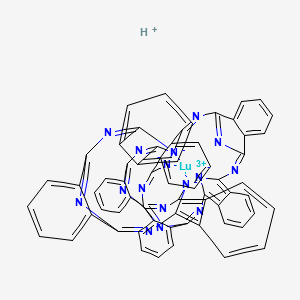
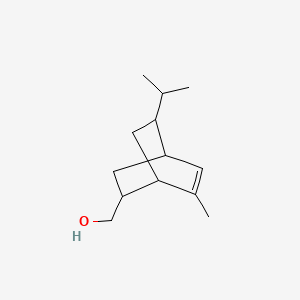
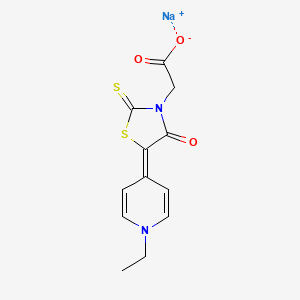


![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
